molecular formula C11H14N2O B15094737 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one

Cat. No.: B15094737
M. Wt: 190.24 g/mol
InChI Key: OGHHQAMQSYUQCK-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with an aminomethyl group on the phenyl ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2-(aminomethyl)phenylamine with a suitable lactam precursor under specific conditions. For instance, the reaction can be carried out using a copper catalyst in the presence of an oxidizing agent like Oxone in acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted pyrrolidinone derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[2-(aminomethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H14N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-8,12H2

InChI Key

OGHHQAMQSYUQCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2CN

Origin of Product

United States

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